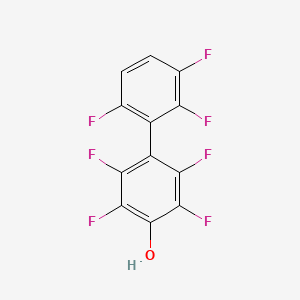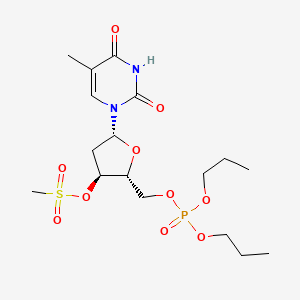
5'-Thymidylic acid, dipropyl ester, 3'-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is a chemical compound with the molecular formula C16H27N2O8P It is a derivative of thymidine monophosphate, which is a nucleotide containing thymine, a deoxyribose sugar, and a phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate typically involves the esterification of thymidine monophosphate with propyl alcohols in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or methanesulfonic acid.
Solvent: Organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thymidine derivatives.
科学研究应用
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in nucleotide metabolism and DNA synthesis.
Industry: Used in the production of nucleotide analogs and as a precursor for various biochemical assays.
作用机制
The mechanism of action of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate involves its incorporation into nucleotide pathways. It can act as a substrate for enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA polymerase. The compound’s methanesulfonate group may also interact with cellular proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
Thymidine monophosphate: The parent compound, which lacks the ester and methanesulfonate groups.
5’-Thymidylic acid, dipropyl ester: Similar but without the methanesulfonate group.
3’-Methanesulfonate derivatives: Compounds with similar sulfonate groups but different nucleoside bases.
Uniqueness
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is unique due to its combination of ester and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying nucleotide analogs and their interactions in biological systems.
属性
CAS 编号 |
130752-98-6 |
|---|---|
分子式 |
C17H29N2O10PS |
分子量 |
484.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(dipropoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C17H29N2O10PS/c1-5-7-25-30(22,26-8-6-2)27-11-14-13(29-31(4,23)24)9-15(28-14)19-10-12(3)16(20)18-17(19)21/h10,13-15H,5-9,11H2,1-4H3,(H,18,20,21)/t13-,14+,15+/m0/s1 |
InChI 键 |
KKELJYPCWQBGSA-RRFJBIMHSA-N |
手性 SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
规范 SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


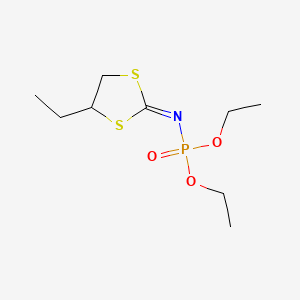
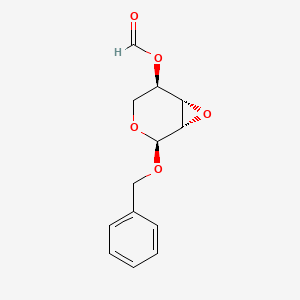
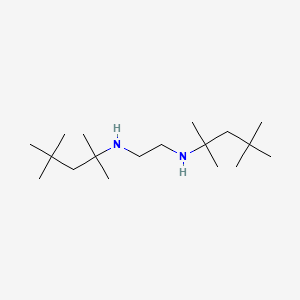
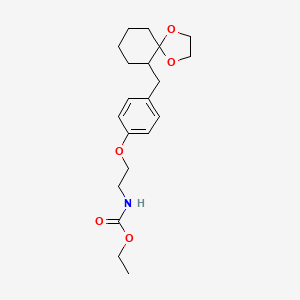
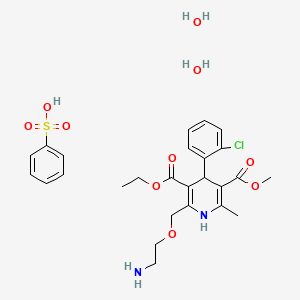
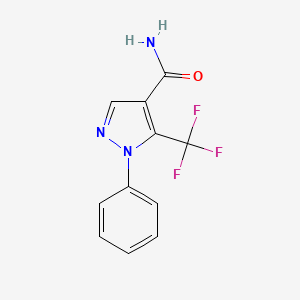
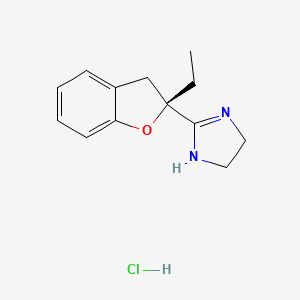

![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
